tosufloxacin
Description
Properties
CAS No. |
124166-07-0 |
|---|---|
Molecular Formula |
C20H38N4O6 |
Synonyms |
1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, (S)- (9CI) |
Origin of Product |
United States |
Molecular Mechanisms of Antimicrobial Action of Tosufloxacin
Primary Bacterial Targets: DNA Gyrase and Topoisomerase IV
The antimicrobial efficacy of tosufloxacin (B10865) is rooted in its ability to specifically inhibit bacterial DNA gyrase and topoisomerase IV. patsnap.compatsnap.com These enzymes are crucial for maintaining the appropriate topology of DNA within the bacterial cell, a prerequisite for fundamental processes such as replication, recombination, and repair. patsnap.com
Inhibition of DNA Gyrase and Supercoiling
DNA gyrase is a unique enzyme found in bacteria that introduces negative supercoils into the DNA helix. patsnap.com This process is vital for relieving the torsional stress that accumulates ahead of the replication fork as the DNA unwinds. patsnap.com this compound inhibits the supercoiling activity of DNA gyrase. patsnap.com By doing so, it prevents the necessary topological changes required for the progression of DNA replication and transcription.
Inhibition of Topoisomerase IV and Chromosome Decatenation
Topoisomerase IV plays a critical role in the segregation of newly replicated daughter chromosomes. patsnap.com Following DNA replication, the two circular daughter DNA molecules are often interlinked, or catenated. Topoisomerase IV is responsible for decatenating these interlinked chromosomes, allowing them to be properly segregated into the daughter cells. patsnap.com this compound's inhibition of topoisomerase IV prevents this crucial step, leading to a failure in cell division. patsnap.com
Research on Enterococcus faecalis has provided specific insights into the inhibitory activity of this compound against these enzymes. The 50% inhibitory concentrations (IC50s) of this compound for DNA gyrase and topoisomerase IV were determined to be 11.6 µg/ml and 3.89 µg/ml, respectively. nih.gov These findings suggest that in this particular bacterium, topoisomerase IV is more sensitive to inhibition by this compound than DNA gyrase. nih.gov
Inhibitory Activity of this compound against Enterococcus faecalis Topoisomerases
| Enzyme | IC50 (µg/ml) |
|---|---|
| DNA Gyrase | 11.6 |
| Topoisomerase IV | 3.89 |
Data from a study on quinolone inhibitory activities against purified recombinant DNA gyrase and topoisomerase IV enzymes of Enterococcus faecalis. nih.gov
Formation and Stabilization of Covalent Enzyme-DNA Complexes
The core of this compound's mechanism lies in its ability to trap DNA gyrase and topoisomerase IV in a transient stage of their catalytic cycle. patsnap.com These enzymes function by creating a temporary double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. mdpi.com this compound inserts itself into this enzyme-DNA complex, forming a ternary complex. patsnap.com This action stabilizes the covalent bond between the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands. patsnap.comwisdomlib.org This stabilized "cleavage complex" is a lethal lesion for the bacterial cell. mdpi.com
Induction of DNA Double-Strand Breaks and Cellular Lesions
The stabilization of the covalent enzyme-DNA complex by this compound leads to the accumulation of double-strand DNA breaks. patsnap.comnih.gov These breaks are not directly caused by the drug itself but are a consequence of the stalled enzymatic reaction. wikipedia.org The presence of these persistent breaks in the bacterial chromosome is highly cytotoxic. nih.govfrontiersin.org The accumulation of these DNA lesions triggers a cascade of events that ultimately leads to cell death. patsnap.com
Downstream Cellular Consequences of Topoisomerase Inhibition
The inhibition of DNA gyrase and topoisomerase IV by this compound has profound and lethal consequences for the bacterial cell, primarily through the disruption of fundamental cellular processes.
Disruption of Bacterial DNA Replication and Transcription
The formation of stable this compound-enzyme-DNA complexes physically obstructs the progression of the cellular machinery responsible for DNA replication and transcription. nih.gov The stalled replication forks and the inability to transcribe essential genes lead to a complete shutdown of these vital processes. patsnap.comresearchgate.net This disruption of nucleic acid synthesis is the ultimate cause of the bactericidal activity of this compound. patsnap.compatsnap.com
Activation of Bacterial Cell Death Pathways
The bactericidal activity of this compound is fundamentally linked to its ability to trigger a cascade of events that culminates in programmed cell death. By targeting and inhibiting bacterial DNA gyrase and topoisomerase IV, this compound stabilizes the transient breaks these enzymes introduce into the DNA strands. patsnap.com This stabilization prevents the subsequent re-ligation of the DNA, leading to an accumulation of fragmented DNA within the bacterial cell. patsnap.com This accumulation of DNA damage is a critical signal that initiates a series of lethal events, effectively activating the cell's own death pathways. patsnap.com
A significant component of this process is the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. The disruption of normal DNA replication and the resulting cellular stress can hyperactivate the electron transport chain, leading to the production of these highly reactive molecules. ROS can then inflict further damage on various cellular components, including residual DNA, proteins, and lipids, creating a self-amplifying cycle of destruction that contributes significantly to the antibiotic-induced cell death.
Secondary Mechanisms of Antibacterial Efficacy
Beyond its primary enzymatic targets, this compound's antibacterial efficacy is enhanced by secondary mechanisms that compromise the physical and functional integrity of the bacterial cell.
Bacterial Cell Membrane Disruption and Permeability Alterations
Interestingly, the route by which this compound permeates the outer membrane of gram-negative bacteria appears to differ from that of other fluoroquinolones. Studies on outer membrane mutants of Escherichia coli, Proteus mirabilis, and Salmonella typhimurium suggest that this compound may primarily utilize a nonporin pathway, presumably permeating through the phospholipid bilayers of the cell membrane. nih.gov This is supported by the finding that porin-deficient mutants of E. coli and P. mirabilis were twofold more susceptible to this compound. nih.gov The apparent uptake of this compound by intact cells was also observed to be increased in these porin-deficient mutants compared to their parent strains. nih.gov
| Bacterial Strain | Mutation | Change in Susceptibility to this compound | Change in Susceptibility to Other Quinolones |
|---|---|---|---|
| Escherichia coli | OmpF- and OmpC-deficient | Twofold more susceptible | Two- to fourfold less susceptible |
| Proteus mirabilis | 40-kDa porin-deficient | Twofold more susceptible | Two- to fourfold less susceptible |
Interference with Other Vital Cellular Processes
The antibacterial action of this compound extends to the disruption of other fundamental cellular activities, largely as a downstream consequence of its primary mechanism. The inhibition of DNA replication and transcription directly prevents the synthesis of essential proteins required for all cellular functions, leading to a global shutdown of metabolic and structural processes. patsnap.com
Furthermore, direct morphological changes have been observed in bacteria upon exposure to this compound. In Bacteroides fragilis, treatment with this compound resulted in the formation of filamentous cells, the induction of mini-cells through an unusual cell division process, and the appearance of holes in the outer membrane. nih.gov At higher concentrations, it caused changes in cell wall organization and eventual cell lysis. nih.gov Similarly, in Peptostreptococcus asaccharolyticus, exposure led to a considerable increase in cell size, along with thickening of the cell wall and cross wall. nih.gov These observations indicate a significant interference with the bacterial cell cycle and structural maintenance.
| Bacterial Species | Observed Morphological Effect |
|---|---|
| Bacteroides fragilis | Formation of filamentous cells |
| Induction of mini-cells | |
| Changes in cell wall organization and cell lysis | |
| Peptostreptococcus asaccharolyticus | Significant increase in cell size |
| Thickening of cell wall and cross wall |
Antimicrobial Spectrum and Efficacy Studies of Tosufloxacin in Vitro
In Vitro Activity Against Gram-Positive Bacteria
Tosufloxacin (B10865) exhibits potent activity against a range of Gram-positive organisms, including resistant strains.
Staphylococcus aureus (including Methicillin-Resant S. aureus)
This compound has shown considerable in vitro efficacy against Staphylococcus aureus, including strains resistant to other antibiotics. For ciprofloxacin-susceptible isolates of S. aureus, the minimum inhibitory concentration required to inhibit 90% of organisms (MIC90) has been reported to be as low as 0.016 µg/mL. nih.gov Furthermore, studies have highlighted this compound's high activity against S. aureus persisters, which are dormant variants of bacteria that exhibit high antibiotic tolerance. In one study, this compound was identified as having the highest anti-persister activity among a library of 1,524 clinical compounds, capable of completely eradicating S. aureus persisters in vitro within two days.
| Organism | Strain Type | MIC90 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Ciprofloxacin-Susceptible | 0.016 |
Streptococcus pneumoniae
This compound has demonstrated potent in vitro activity against Streptococcus pneumoniae, including strains with reduced susceptibility to penicillin. The MIC90 of this compound against pediatric clinical isolates of penicillin-susceptible S. pneumoniae (PSSP), penicillin-intermediate S. pneumoniae (PISP), and penicillin-resistant S. pneumoniae (PRSP) was found to be 0.25 µg/mL for each category. researchgate.net In comparative studies, this compound has shown superior bactericidal activity against S. pneumoniae compared to levofloxacin (B1675101), particularly against quinolone-susceptible strains. nih.govresearchgate.net
| Organism | Strain Type | MIC90 (µg/mL) |
|---|---|---|
| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | 0.25 |
| Penicillin-Intermediate (PISP) | 0.25 | |
| Penicillin-Resistant (PRSP) | 0.25 |
Other Clinically Relevant Gram-Positive Organisms
The in vitro efficacy of this compound extends to other clinically important Gram-positive bacteria. Notably, against Enterococcus faecalis, the MIC90 of this compound has been reported to be 1.0 µg/mL. nih.gov
| Organism | MIC90 (µg/mL) |
|---|---|
| Enterococcus faecalis | 1.0 |
In Vitro Activity Against Gram-Negative Bacteria
This compound is also active against various Gram-negative bacteria, including common pathogens responsible for a range of infections.
Escherichia coli
This compound has demonstrated good in vitro activity against Escherichia coli. The MIC for 90% of isolates has been reported to be less than or equal to 0.016 mg/liter. nih.gov
| Organism | MIC90 (mg/L) |
|---|---|
| Escherichia coli | ≤0.016 |
Pseudomonas aeruginosa
Against Pseudomonas aeruginosa, this compound's in vitro activity is notable, with efficacy demonstrated against both standard and resistant isolates. For standard, susceptible strains of P. aeruginosa, the MIC50 and MIC90 have been reported as 0.5 mg/liter and 2.0 mg/liter, respectively. For strains resistant to other antibiotics such as ceftazidime, aztreonam, gentamicin, and/or tobramycin, the MIC50 and MIC90 for this compound were 4.0 mg/liter and greater than 16.0 mg/liter, respectively.
| Organism | Strain Type | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|---|
| Pseudomonas aeruginosa | Standard | 0.5 | 2.0 |
| Resistant | 4.0 | >16.0 |
Haemophilus influenzae
This compound exhibits potent in vitro activity against Haemophilus influenzae, including strains resistant to other classes of antibiotics. A nationwide survey in Japan of clinical isolates from otolaryngological infectious diseases reported a minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) of ≤0.06 µg/mL for this compound against H. influenzae nih.gov. This demonstrates its high potency against this common respiratory pathogen.
Further studies have corroborated these findings, indicating that fluoroquinolones, including this compound, show potent antibacterial activity against H. influenzae strains tci-thaijo.orgresearchgate.net. The MIC90 of this compound and other tested fluoroquinolones for H. influenzae was found to be ≤0.06 microg/mL ekb.eg. Even in cases of β-lactamase-negative, ampicillin-resistant strains of H. influenzae (BLNAR), this compound has shown sufficient antimicrobial effects nih.gov. Research has also indicated that this compound has a bactericidal action on H. influenzae that has invaded human cells, which may be beneficial in treating intractable infections nih.gov. Time-kill kinetic assays have shown that even isolates with low susceptibility to quinolones could persist for at least 8 hours when exposed to the maximum concentration (Cmax) of this compound researchgate.net.
| Organism | MIC90 (µg/mL) | Reference |
|---|---|---|
| Haemophilus influenzae | ≤0.06 | nih.govekb.eg |
Moraxella catarrhalis
Similar to its activity against H. influenzae, this compound is highly effective in vitro against Moraxella catarrhalis. A Japanese survey found the MIC90 of this compound against M. catarrhalis to be ≤0.06 µg/mL nih.gov. Studies on isolates from pediatric patients with pneumonia and otitis media reported an even lower MIC90 of 0.0156 μg/mL, which was the lowest among the quinolones and β-lactams tested nih.gov.
Fluoroquinolones as a class have been shown to exert potent antibacterial activity against M. catarrhalis, with most strains being inhibited at concentrations of ≤0.06 µg/mL and all strains inhibited at 0.25 µg/mL or less tci-thaijo.orgresearchgate.net.
| Organism | MIC90 (µg/mL) | Reference |
|---|---|---|
| Moraxella catarrhalis | ≤0.06 | nih.gov |
| Moraxella catarrhalis (pediatric isolates) | 0.0156 | nih.gov |
Acinetobacter Species
Detailed MIC data for this compound specifically against Acinetobacter species are limited in the available literature. However, broader studies comparing the in vitro activities of several fluoroquinolones have provided some insight. One study noted that this compound MICs were generally 8- to 16-fold lower than those for sparfloxacin (B39565) or ciprofloxacin (B1669076) against a wide range of bacterial isolates, which suggests potent activity.
Neisseria Species
This compound has demonstrated excellent in vitro activity against Neisseria gonorrhoeae. A study evaluating its effect on 31 recent clinical isolates, including spectinomycin-resistant and penicillinase-producing strains, reported an MIC90 of 0.008 µg/mL. This was comparable to ciprofloxacin (0.004 µg/mL) and temafloxacin (B1682013) (0.015 µg/mL) and significantly more active than ceftriaxone (0.03 µg/mL) and doxycycline (4.0 µg/mL) nih.govnih.gov.
| Organism | Number of Isolates | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| Neisseria gonorrhoeae | 31 | 0.008 | nih.govnih.gov |
Other Enterobacteriaceae
This compound has shown good in vitro activity against various members of the Enterobacteriaceae family, particularly those that are susceptible to nalidixic acid. For these susceptible strains, the MIC90 of this compound was reported to be ≤0.25 µg/mL nih.gov. However, for nalidixic acid-resistant strains, the susceptibility was significantly lower, with an MIC90 of ≥4.0 µg/mL nih.gov.
In studies of bacterial enteric pathogens, this compound was found to be the most active agent against Campylobacter jejuni and C. coli. Against other Enterobacteriaceae such as Salmonella, Shigella, and Vibrio, ciprofloxacin was found to be more active nih.gov.
| Organism Group | Susceptibility Profile | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| Enterobacteriaceae | Nalidixic acid-susceptible | ≤0.25 | nih.gov |
| Enterobacteriaceae | Nalidixic acid-resistant | ≥4.0 | nih.gov |
Activity Against Atypical and Anaerobic Pathogens
Chlamydia Species
This compound has demonstrated effective in vitro activity against Chlamydia species. In a study of 15 clinical isolates of Chlamydia trachomatis, the MIC90 for this compound was 0.25 µg/mL, which was the same as that for temafloxacin and more active than ciprofloxacin nih.govnih.gov. Another study reported a this compound MIC90 of 0.125 μg/mL against C. trachomatis isolates nih.gov. The minimal bactericidal concentration (MBC) for 90% of the strains tested was also 0.25 µg/mL nih.govnih.gov.
| Organism | Number of Isolates | MIC90 (µg/mL) | MBC90 (µg/mL) | Reference |
|---|---|---|---|---|
| Chlamydia trachomatis | 15 | 0.25 | 0.25 | nih.govnih.gov |
| Chlamydia trachomatis | Not Specified | 0.125 | Not Specified | nih.gov |
Mycoplasma Species
This compound has demonstrated significant in vitro activity against Mycoplasma pneumoniae, including strains resistant to macrolide antibiotics. In a study evaluating clinical isolates of M. pneumoniae, this compound showed potent activity against both macrolide-sensitive (MSMP) and macrolide-resistant (MRMP) strains. The minimum inhibitory concentration required to inhibit 90% of organisms (MIC90) for this compound was 0.5 µg/mL for MSMP isolates and 0.25 µg/mL for MRMP isolates. Another study confirmed these findings, reporting a this compound MIC90 of 0.5 µg/mL for macrolide-resistant M. pneumoniae isolates.
The following table summarizes the in vitro activity of this compound against macrolide-sensitive and macrolide-resistant Mycoplasma pneumoniae.
| Organism | Susceptibility Status | MIC90 (µg/mL) |
| Mycoplasma pneumoniae | Macrolide-Sensitive (MSMP) | 0.5 |
| Mycoplasma pneumoniae | Macrolide-Resistant (MRMP) | 0.25 |
Anaerobic Organisms
In vitro studies have established the broad-spectrum activity of this compound against a variety of anaerobic bacteria. One study demonstrated that this compound was highly active against anaerobic cocci, Propionibacterium acnes, Clostridium perfringens, Clostridium difficile, Bacteroides fragilis, other Bacteroides species, and fusobacteria. In this comparative study, this compound was among the most active agents tested.
Further research highlighted that this compound's activity against anaerobic bacteria was superior to that of other fluoroquinolones. With the exception of a few isolates of Bacteroides spp. and some clostridia, all anaerobes tested had this compound MICs of less than 1 mg/L. Specific MIC90 values for clinical isolates were reported as 0.78 µg/mL for Bacteroides fragilis, 0.39 µg/mL for Bacteroides vulgatus, 1.56 µg/mL for Bacteroides thetaiotaomicron, and 0.39 µg/mL for Peptostreptococcus asaccharolyticus.
The table below presents the MIC90 values of this compound for various anaerobic bacteria.
| Organism | MIC90 (µg/mL) |
| Bacteroides fragilis | 0.78 |
| Bacteroides vulgatus | 0.39 |
| Bacteroides thetaiotaomicron | 1.56 |
| Peptostreptococcus asaccharolyticus | 0.39 |
Comparative In Vitro Efficacy with Other Fluoroquinolones
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Profiling
Comparative in vitro studies have shown that this compound possesses potent activity against a range of bacteria, often exceeding or being comparable to other fluoroquinolones. Against most isolates of Enterobacteriaceae, its activity was found to be slightly less than ciprofloxacin but greater than temafloxacin. However, this compound was the most active of the fluoroquinolones tested against staphylococci, streptococci, and enterococci.
Specifically, against anaerobic bacteria, this compound was found to be 4- to 8-fold more active than levofloxacin and ciprofloxacin. In studies focusing on respiratory pathogens, this compound demonstrated potent activity against Streptococcus pneumoniae, including penicillin-susceptible, -intermediate, and -resistant strains, as well as Haemophilus influenzae and Moraxella catarrhalis.
The following table provides a comparison of the MIC90 values of this compound and other fluoroquinolones against selected bacteria.
| Organism | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Bacteroides fragilis | 0.78 | >64 | >64 |
| Staphylococcus aureus | 0.25 | 0.5 | Not Available |
| Streptococcus pneumoniae | 0.5 | 2 | Not Available |
| Enterococcus faecalis | 2 | 4 | Not Available |
Mechanisms of Action Comparisons with Related Quinolones
The primary mechanism of action of this compound, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound disrupts the DNA replication process, leading to bacterial cell death.
DNA gyrase is responsible for introducing negative supercoils into DNA, which is a crucial step for the unwinding of the DNA helix during replication and transcription. Topoisomerase IV is involved in the separation of interlinked daughter DNA molecules following replication. This compound's inhibition of both these enzymes results in the accumulation of double-strand DNA breaks, ultimately leading to bactericidal activity. The dual-targeting mechanism contributes to its broad-spectrum efficacy.
Studies on Bacterial Persisters and Biofilms
Anti-Persister Activity of this compound
Recent research has identified this compound as having significant activity against bacterial persisters, which are dormant, non-dividing cells that exhibit high tolerance to antibiotics. In a screen of a clinical drug library, this compound was identified as one of the most effective compounds against Staphylococcus aureus persisters, capable of completely eradicating them in vitro within two days. This high anti-persister activity may be associated with the 2,4-difluorophenyl group at the N-1 position of its quinolone nucleus, a feature not present in many other less active quinolones.
Furthermore, this compound demonstrated outstanding anti-persister activity against uropathogenic Escherichia coli (UPEC), completely eradicating persister bacteria in a stationary phase culture within three days. Studies on Pseudomonas aeruginosa have also shown that this compound exhibits bactericidal efficacy against persister cells. These findings suggest that this compound's unique chemical structure may contribute to its potent activity against these persistent bacterial forms.
Efficacy Against Biofilm Formation and Eradication
In vitro studies have demonstrated that this compound possesses significant activity against both the formation of bacterial biofilms and the eradication of established biofilms across different bacterial species.
Research on nontypeable Haemophilus influenzae (NTHi), a common pathogen in otitis media, has shown this compound's effectiveness. In one study, exposure to this compound at a concentration of 0.96 µg/mL for just 20 minutes resulted in a reduction of NTHi biofilm formation and the killing of viable bacteria within the biofilm. brieflands.com Furthermore, clinically relevant concentrations of this compound were capable of destroying NTHi biofilms and exerting bactericidal activity against the embedded bacteria within shorter timeframes, such as eight hours. brieflands.com
This compound has also shown efficacy against biofilms of Pseudomonas aeruginosa. Studies have indicated that it has a time- and dose-dependent eradication effect on preformed P. aeruginosa biofilms at concentrations ranging from 2 to 4 µM. researchgate.net The compound is also effective against persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. In one experiment, this compound treatment for four hours reduced the viable count of CCCP-induced P. aeruginosa persister cells from 9.14 log10 CFU/mL to 4.27 log10 CFU/mL. researchgate.net
Table 1: In Vitro Efficacy of this compound Against Bacterial Biofilms
| Target Organism | This compound Concentration | Observed Effect | Source(s) |
|---|---|---|---|
| Nontypeable Haemophilus influenzae (NTHi) | 0.96 µg/mL (for 20 min) | Reduced biofilm formation and killed viable cells within the biofilm. | brieflands.com |
| Pseudomonas aeruginosa | 2–4 µM | Time- and dose-dependent eradication of preformed biofilms. | researchgate.net |
| Pseudomonas aeruginosa (Persister Cells) | Not Specified | Reduced viable cell count from 9.14 to 4.27 log10 CFU/mL after 4 hours. | researchgate.net |
Synergistic Effects of this compound in Combination with Other Agents Against Biofilms
The potential for synergistic activity between this compound and other compounds to enhance anti-biofilm efficacy has been explored in in vitro models, with varied results depending on the bacterial species and the combination agents.
One area of investigation involves targeting persister cells within biofilms. A study on Escherichia coli biofilms found that zinc acetate (B1210297) can potentiate the activity of this compound. pasteur.frnih.gov This research demonstrated that while the effect was moderate, the addition of zinc acetate, an inhibitor of the SOS response in bacteria, enhanced the efficacy of this compound against E. coli persisters residing in starved biofilms. pasteur.frnih.gov This suggests that combining this compound with an SOS response inhibitor could be a viable strategy for managing biofilm-related infections. pasteur.frnih.gov
However, synergy is not universally observed. In a study targeting Staphylococcus aureus (USA300 strain) biofilms, a multi-drug combination including this compound was tested. mdpi.com The combination of vancomycin, meropenem, daptomycin (B549167), and this compound resulted in only partial eradication of the biofilm, with approximately 10^5 CFU/mL of bacteria remaining after the treatment. mdpi.com This indicates that for some resilient pathogens, even combination therapies that include agents with known anti-persister activity may not achieve complete biofilm eradication. mdpi.com
Table 2: In Vitro Synergistic Effects of this compound Combinations Against Biofilms
| Target Organism | Combination Agents | Observed Effect | Source(s) |
|---|---|---|---|
| Escherichia coli (Persister Cells) | This compound + Zinc Acetate | Zinc acetate moderately potentiated the activity of this compound against persisters in starved biofilms. | pasteur.frnih.gov |
| Staphylococcus aureus (USA300) | This compound + Vancomycin + Meropenem + Daptomycin | Achieved only partial biofilm eradication, with 10^5 CFU/mL bacteria remaining. | mdpi.com |
Mechanisms of Bacterial Resistance to Tosufloxacin
Target-Site Mutations in DNA Gyrase (GyrA, GyrB) and Topoisomerase IV (ParC, ParE)
The primary mechanism of action for tosufloxacin (B10865) and other fluoroquinolones involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA. Topoisomerase IV, comprised of two ParC and two ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication. This compound binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks and leading to lethal DNA damage.
Bacterial resistance to this compound frequently arises from mutations in the genes encoding these target enzymes, specifically gyrA, gyrB, parC, and parE. These mutations alter the drug-binding site, reducing the affinity of this compound for the enzyme-DNA complex and thereby diminishing its inhibitory effect.
Identification of Quinolone Resistance-Determining Regions (QRDRs)
Mutations conferring resistance to fluoroquinolones are not randomly distributed throughout the gyrA, gyrB, parC, and parE genes. Instead, they are clustered in specific, highly conserved segments known as the Quinolone Resistance-Determining Regions (QRDRs). These regions are located near the active site tyrosines of the enzymes, which are directly involved in DNA cleavage and re-ligation. For GyrA and ParC, the QRDR is typically located in the amino-terminal domain. nih.gov While less common, resistance mutations have also been identified in the QRDRs of gyrB and parE. nih.gov
Impact of Specific Amino Acid Substitutions on Susceptibility
Specific amino acid substitutions within the QRDRs have a direct and quantifiable impact on the susceptibility of bacteria to this compound, as measured by the Minimum Inhibitory Concentration (MIC). The level of resistance often correlates with the specific substitution and the number of mutations present. While comprehensive data directly linking all possible mutations to this compound MIC values is extensive and varies by bacterial species, established patterns from studies on fluoroquinolones provide a strong indication of the effects.
Generally, single mutations in gyrA are the most common initial step in the development of fluoroquinolone resistance in Gram-negative bacteria, leading to a significant increase in MIC. Subsequent mutations in parC or additional mutations in gyrA can confer even higher levels of resistance. In Gram-positive bacteria, mutations in parC are often the primary event.
Table 1: Common Amino Acid Substitutions in GyrA and ParC QRDRs and Their General Impact on Fluoroquinolone Susceptibility
| Gene | Common Amino Acid Substitution | General Impact on Fluoroquinolone MIC |
| gyrA | Ser83 → Leu/Tyr/Phe | Significant increase |
| gyrA | Asp87 → Asn/Gly/Tyr | Moderate to significant increase |
| parC | Ser80 → Ile/Phe | Moderate increase |
| parC | Glu84 → Gly/Lys/Val | Moderate increase |
Note: The specific fold-increase in MIC can vary depending on the bacterial species, the specific fluoroquinolone, and the presence of other resistance mechanisms. Data for this compound specifically is limited, and this table represents general trends observed for fluoroquinolones.
For instance, in Streptococcus pneumoniae, mutations in parC are often the first step, leading to resistance to some fluoroquinolones, while additional mutations in gyrA are required for resistance to broader-spectrum fluoroquinolones. nih.gov Studies on clinical isolates of various bacteria have consistently shown that a higher number of mutations in the QRDRs of both gyrA and parC correlates with higher levels of resistance to fluoroquinolones.
Efflux Pump Overexpression and Function
A second major mechanism of resistance to this compound involves the active removal of the drug from the bacterial cell, a process mediated by efflux pumps. These are membrane-bound protein complexes that recognize and expel a wide range of substrates, including antibiotics, detergents, and other toxic compounds. Overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its target enzymes in sufficient quantities to be effective.
Role of Major Efflux Pumps (e.g., OqxAB, QepA) in this compound Resistance
Several families of efflux pumps contribute to fluoroquinolone resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. Among these, the OqxAB and QepA pumps have been specifically implicated in reduced susceptibility to fluoroquinolones.
The OqxAB efflux pump, originally identified on a plasmid in Escherichia coli, is now known to be chromosomally or plasmid-encoded in various Enterobacteriaceae, including Klebsiella pneumoniae. High expression of the oqxAB genes has been shown to contribute to reduced susceptibility to quinolones. nih.gov Studies have demonstrated that the expression levels of oqxAB can be significantly higher in quinolone-resistant strains compared to susceptible ones. nih.gov
The QepA efflux pump, a member of the Major Facilitator Superfamily (MFS), is another plasmid-mediated pump that confers resistance to hydrophilic fluoroquinolones such as norfloxacin and ciprofloxacin (B1669076). Its presence can lead to a significant increase in the MICs of these agents. For example, the introduction of a plasmid carrying qepA into a susceptible E. coli strain resulted in a 32- to 64-fold increase in the MICs of norfloxacin, ciprofloxacin, and enrofloxacin. nih.gov
Table 2: Contribution of Efflux Pump Overexpression to Fluoroquinolone Resistance
| Efflux Pump | Bacterial Species (Example) | Fluoroquinolone(s) | Fold Increase in MIC (Approximate) |
| OqxAB | Klebsiella pneumoniae | Ciprofloxacin | 4-fold higher expression in resistant strains |
| QepA | Escherichia coli | Norfloxacin, Ciprofloxacin, Enrofloxacin | 32- to 64-fold |
Note: This table provides examples of the impact of specific efflux pumps on the MICs of certain fluoroquinolones. The effect on this compound susceptibility is expected to be similar, although direct quantitative data is limited.
Contribution of Multi-Antibiotic Resistance (Mar) Operons
The expression of efflux pumps is often tightly regulated by complex genetic systems. The multi-antibiotic resistance (mar) operon , particularly the marA gene, plays a crucial role in this regulation. The MarA protein is a transcriptional activator that can upregulate the expression of various genes, including those encoding efflux pumps like the AcrAB-TolC system in E. coli. Overexpression of marA can lead to a multi-drug resistant phenotype, including reduced susceptibility to fluoroquinolones. nih.gov Transformation of a clinical E. coli strain with a plasmid overexpressing marA resulted in a two- to fourfold increase in the MIC of ofloxacin (B1677185). nih.gov This demonstrates the significant contribution of regulatory elements like the Mar operon to fluoroquinolone resistance by modulating the expression of efflux pumps.
Alterations in Outer Membrane Permeability
The outer membrane of Gram-negative bacteria provides a formidable barrier that antibiotics must cross to reach their intracellular targets. Alterations in the permeability of this membrane can therefore contribute to antibiotic resistance. This is primarily achieved through changes in the expression or function of porins, which are protein channels that allow the passage of hydrophilic molecules, including many antibiotics, across the outer membrane.
For many hydrophilic fluoroquinolones, porins such as OmpF and OmpC in E. coli are the main entry route. A reduction in the number of these porins or mutations that alter their channel size or charge can significantly decrease the influx of the antibiotic, leading to increased resistance.
Interestingly, studies on this compound have suggested that its primary route of entry across the outer membrane may differ from that of other fluoroquinolones. Research on E. coli, Proteus mirabilis, and Salmonella typhimurium mutants deficient in major porins (OmpF and OmpC) showed that these mutants were paradoxically twofold more susceptible to this compound. nih.govnih.gov This suggests that this compound may primarily permeate through the non-porin pathway, likely the phospholipid bilayer of the outer membrane. nih.govnih.gov
Table 3: Effect of Outer Membrane Mutations on Susceptibility to this compound and Other Quinolones in E. coli
| Bacterial Strain | Relevant Genotype | Change in MIC of this compound | Change in MIC of Norfloxacin |
| Mutant | OmpF- and OmpC-deficient | 2-fold decrease (more susceptible) | 2- to 4-fold increase (less susceptible) |
| Parent | Wild-type | - | - |
Source: Adapted from Mitsuyama et al., 1992. nih.govnih.gov
This unusual permeation characteristic of this compound indicates that resistance mechanisms involving alterations in outer membrane permeability for this specific drug may be different from those affecting other fluoroquinolones. While reduced porin expression is a common resistance mechanism against many fluoroquinolones, it may not be an effective strategy for bacteria to resist this compound.
Downregulation or Mutation of Porins (e.g., OmpF, OmpC)
Porins are protein channels in the outer membrane of Gram-negative bacteria that facilitate the entry of hydrophilic molecules, including many antibiotics. bristol.ac.uk Alterations in these porins can significantly impact bacterial susceptibility to this compound.
Downregulation of Porins: A reduction in the number of porin channels, particularly OmpF, can limit the influx of this compound into the bacterial cell. This decreased intracellular concentration of the antibiotic can lead to reduced efficacy. For example, some resistant strains of E. coli have been shown to have decreased levels of OmpF. nih.gov
Mutation of Porins: Changes in the amino acid sequence of porin proteins can alter the channel's size, charge, or conformation, thereby hindering the passage of this compound. Mutations in the ompF and ompC genes have been associated with resistance to various antibiotics, and similar mechanisms can affect this compound susceptibility. nih.govmdpi.com
Studies have shown that E. coli mutants deficient in OmpF and OmpC exhibit altered susceptibility to this compound. Interestingly, these porin-deficient mutants were found to be more susceptible to this compound, suggesting a complex interplay between porin expression and drug entry. nih.govnih.gov
Plasmid-Mediated Quinolone Resistance (PMQR) Genes
Plasmid-mediated quinolone resistance (PMQR) represents a significant mechanism for the spread of resistance among bacterial populations. PMQR genes are located on plasmids, which are mobile genetic elements that can be transferred between bacteria. nih.govnih.gov
These genes typically confer low-level resistance to quinolones, but they can facilitate the selection of higher-level resistance mutations. nih.govnih.govfrontiersin.org Several types of PMQR genes have been identified:
qnr genes (qnrA, qnrB, qnrS, etc.): These genes produce proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.govfrontiersin.org
aac(6')-Ib-cr: This gene encodes an enzyme that modifies certain fluoroquinolones, including ciprofloxacin and norfloxacin, reducing their activity. frontiersin.org
Efflux pumps (qepA, oqxAB): These genes code for efflux pumps that actively transport quinolones out of the bacterial cell, lowering the intracellular drug concentration. frontiersin.org
The presence of PMQR genes has been documented in various bacterial species and can contribute to reduced susceptibility to this compound. mdpi.com
Adaptive Resistance Mechanisms: Persister Formation and Phenotypic Tolerance
Persister cells are a subpopulation of bacteria that are phenotypically tolerant to antibiotics without being genetically resistant. johnshopkins.edu These cells are in a dormant or metabolically inactive state, which allows them to survive exposure to lethal concentrations of antibiotics. bohrium.com
Genetic and Phenotypic Factors Underlying Persistence
The formation of persister cells is a complex process influenced by various genetic and phenotypic factors.
Toxin-Antitoxin (TA) Systems: TA systems are genetic modules that are implicated in persister formation. nih.govresearchgate.net The toxin component can inhibit essential cellular processes, leading to a dormant state, while the antitoxin neutralizes the toxin's effect. Under stress conditions, the antitoxin may be degraded, allowing the toxin to induce dormancy.
Metabolic State: Persister cells are characterized by a reduced metabolic rate. This metabolic shutdown makes them less susceptible to antibiotics that target active cellular processes.
Gene Mutations: Studies have identified several genes that, when mutated, affect the formation of persisters. A screen of an E. coli mutant library identified 18 genes involved in persistence to this compound. johnshopkins.edufrontiersin.org These genes are involved in various cellular functions, including DNA replication and repair, protein translocation, and cell envelope biogenesis. frontiersin.org Notably, mutations in genes encoding periplasmic proteins like surA and lpcA showed a significant defect in persistence to this compound. frontiersin.orgnih.gov
Table 1: Genes Identified in E. coli Involved in Persistence to this compound
| Gene | Function/Role |
| acrA, acrB | Acriflavine efflux proteins |
| ddlB | D-Alanine--D-alanine ligase B |
| dnaG | DNA primase |
| gltI | Glutamate (B1630785)/aspartate transport protein |
| hlpA | Histone-like protein |
| lpcA | ADP-L-glycero-D-manno-heptose-6-epimerase |
| recG, recN | DNA helicase, DNA repair protein |
| rfaH | Transcriptional antiterminator |
| ruvC | Holliday junction resolvase |
| surA | Peptidyl-prolyl cis-trans isomerase |
| tatC | Protein translocase subunit |
| tolQ | Inner membrane protein |
| uvrD | DNA helicase II |
| xseA | Exodeoxyribonuclease VII large subunit |
| ydfI | Putative oxidoreductase |
Source: Adapted from Li et al., 2020 johnshopkins.edufrontiersin.org
Role of Stress Responses (e.g., SOS Response) in Resistance Development
The SOS response is a global response to DNA damage in bacteria that can be induced by fluoroquinolones. nih.gov This response involves the activation of a set of genes that participate in DNA repair, but it can also lead to an increased mutation rate through the activation of error-prone DNA polymerases. nih.govmdpi.com
The SOS response can contribute to the development of resistance to this compound in several ways:
Increased Mutagenesis: By promoting mutations, the SOS response can increase the likelihood of bacteria acquiring resistance-conferring mutations in the genes encoding DNA gyrase or topoisomerase IV. nih.gov
Induction of Persister Formation: The SOS response has been linked to the induction of persister cell formation, providing a transiently tolerant subpopulation that can survive antibiotic treatment. researchgate.net
Cross-Resistance Patterns with Other Fluoroquinolones and Antimicrobials
Bacteria that develop resistance to one fluoroquinolone often exhibit reduced susceptibility to other drugs in the same class. This phenomenon is known as cross-resistance.
Fluoroquinolones: Resistance to this compound is often associated with cross-resistance to other fluoroquinolones like ciprofloxacin, levofloxacin (B1675101), and ofloxacin. researchgate.netnih.gov This is because the resistance mechanisms, such as target site mutations in DNA gyrase and topoisomerase IV, are often effective against multiple fluoroquinolones.
Other Antimicrobials: Cross-resistance can also extend to other classes of antibiotics. For example, efflux pumps that are overexpressed to extrude fluoroquinolones can sometimes recognize and pump out other unrelated antibiotics, leading to multidrug resistance. mdpi.com
The patterns of cross-resistance can vary depending on the specific resistance mechanism and the bacterial species. medrxiv.org Understanding these patterns is crucial for making informed decisions about antibiotic therapy.
Synthetic Chemistry and Structure Activity Relationships of Tosufloxacin
Chemical Synthesis Pathways and Methodologies
The synthesis of tosufloxacin (B10865), a complex fluoroquinolone, involves multi-step chemical processes designed to construct its 1,8-naphthyridine (B1210474) core and introduce key functional groups. The methodologies have been refined over time to improve efficiency and product quality.
The construction of the this compound molecule relies on the sequential assembly of several key chemical precursors. A common synthetic route involves the reaction between a functionalized naphthyridine core and a pyrrolidine side chain. One of the pivotal intermediates is the naphthyridine core, Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate tcichemicals.comtcichemicals.comchemspider.com. This compound contains the essential 2,4-difluorophenyl group at the N-1 position and the fluorine atom at the C-6 position.
This core structure is then typically reacted with 3-aminopyrrolidine (B1265635) or its dihydrochloride (B599025) salt to introduce the C-7 substituent, which is crucial for the compound's antibacterial spectrum google.com. The synthesis of this chiral aminopyrrolidine intermediate itself is a critical step, often starting from precursors like 1,2,4-trisubstituted butane derivatives. Other intermediates mentioned in various patented synthetic schemes include 1-(2,4-difluorophenyl)-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester google.com.
| Intermediate Compound | Role in Synthesis |
|---|---|
| Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | Core naphthyridine structure providing the N-1 and C-6 substituents. |
| 3-aminopyrrolidine | Provides the C-7 side chain, essential for antibacterial activity. |
| 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester | An advanced intermediate formed after the coupling of the core and the side chain, prior to final hydrolysis and salt formation. google.com |
Efforts to optimize the synthesis of this compound have focused on improving reaction conditions, solvent selection, and purification methods to maximize yield and purity. One significant optimization involves the replacement of the solvent N,N-dimethylformamide (DMF) with a chlorinated alkane like dichloromethane for the synthesis of the this compound cyclic intermediate google.com. This change facilitates solvent recovery through distillation, achieving a recovery yield of over 85% and a purity of 99.5% for the recycled solvent. This approach not only improves the economic viability of the process but also reduces waste google.com.
| Parameter | Conventional Method | Optimized Method | Reported Outcome |
|---|---|---|---|
| Reaction Solvent | N,N-dimethylformamide (DMF) | Dichloromethane | Solvent recovery yield >85%; Purity of recovered solvent 99.5%. google.com |
| Purification | Standard recrystallization | Methanol (B129727) dispersion/wash | Effective removal of impurities. google.com |
| Overall Process | Variable | Refined hydrolysis and salt formation | Final product purity ≥98.8%; Overall yield ≥95%. |
Another innovative approach involves the use of ionic liquids as catalysts for the Friedlander reaction, a key step in forming the quinolone and naphthyridine ring systems nih.govacs.org. This method can proceed under solvent-free conditions, and the ionic liquid catalyst can often be reused, aligning with the principles of green chemistry nih.gov. Additionally, new catalytic methods, such as iridium-catalyzed transfer hydrogenation and palladium-catalyzed oxidative annulation, are being developed for the efficient synthesis and functionalization of 1,8-naphthyridine cores nih.govnih.gov. These advanced synthetic methods hold promise for creating novel this compound analogues for future structure-activity relationship studies nih.govnih.gov.
Structure-Activity Relationship (SAR) Studies of Fluoroquinolones
The antibacterial efficacy of fluoroquinolones like this compound is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to different parts of the molecule affect its biological activity, including its antibacterial spectrum and potency.
The core fluoroquinolone structure features several positions where chemical substituents can be varied to modulate activity. The groups at the N-1, C-7, and C-8 positions are particularly critical.
C-7 Substituent: The group at the C-7 position has a profound impact on the antibacterial spectrum, potency, and pharmacokinetic properties rjptonline.orgwisdomlib.orgresearchgate.net. Generally, a piperazine ring at this position enhances activity against Gram-negative bacteria, while a pyrrolidine ring, as found in this compound, tends to improve activity against Gram-positive bacteria nih.govmdpi.com.
C-8 Substituent: Modifications at the C-8 position can expand the spectrum of activity and affect resistance profiles. A halogen (like chlorine or fluorine) or a methoxy (B1213986) group at C-8 can improve activity against anaerobic bacteria and enhance inhibitory effects against mutant DNA gyrases researchgate.netnih.govnih.gov. However, a halogen at this position has been associated with an increased potential for phototoxicity researchgate.net. Fusing the N-1 and C-8 positions to form a third ring, as in levofloxacin (B1675101), is another strategy to enhance Gram-positive activity nih.govnih.gov.
| Position | Common Substituents | Impact on Activity |
|---|---|---|
| N-1 | Cyclopropyl (B3062369), Ethyl, Aryl (e.g., 2,4-difluorophenyl) | Influences overall potency and DNA gyrase inhibition. nih.gov |
| C-7 | Piperazine, Pyrrolidine | Modulates antibacterial spectrum (Gram-positive vs. Gram-negative) and pharmacokinetics. nih.govmdpi.com |
| C-8 | Hydrogen, Halogen (F, Cl), Methoxy (OCH3) | Enhances activity against anaerobes and resistant mutants; can influence phototoxicity. researchgate.netnih.gov |
A distinguishing feature of this compound is the 2,4-difluorophenyl group attached at the N-1 position. This bulky, electron-rich aryl substituent plays a crucial role in the drug's potent antibacterial action. Research comparing various fluoroquinolones has highlighted the importance of this specific group.
Studies have shown that fluoroquinolones containing the 2,4-difluorophenyl group at the N-1 position, such as this compound and trovafloxacin, exhibit significantly higher activity against persistent, non-dividing forms of bacteria compared to other quinolones that lack this moiety. This suggests that the 2,4-difluorophenyl group may enhance the drug's ability to target bacteria in a dormant state. While a cyclopropyl group at N-1 is generally optimal for broad potency, the 2,4-difluorophenyl substituent appears to confer a distinct advantage, potentially through enhanced interactions with the bacterial DNA-gyrase complex or by altering the drug's penetration and accumulation within bacterial cells nih.gov. This structural feature is considered a key contributor to the unique therapeutic profile of this compound.
Derivatization Strategies for Improved Potency and Spectrum
The antibacterial potency of fluoroquinolones like this compound is intrinsically linked to their chemical structure. The core 1,8-naphthyridine ring, the C-3 carboxylic acid, and the C-4 keto group are essential for inhibiting bacterial DNA gyrase and topoisomerase IV. Structure-activity relationship (SAR) studies on the broader class of fluoroquinolones have consistently shown that the substituent at the C-7 position plays a critical role in determining the potency and spectrum of antibacterial activity.
In this compound, the C-7 position is occupied by a 3-aminopyrrolidinyl moiety. This particular substituent is known to confer potent activity, especially against Gram-positive bacteria, when compared to the piperazinyl rings found in many other fluoroquinolones. While extensive research detailing a wide array of specific this compound derivatives is limited in publicly available literature, the general principles of fluoroquinolone derivatization suggest that modifications to this C-7 ring would be a primary strategy. Potential modifications could include altering the stereochemistry of the amino group or introducing different substituents on the pyrrolidine ring to optimize interactions with the bacterial enzymes.
Another key feature of this compound is the 1-(2,4-difluorophenyl) group at the N-1 position. This bulky aryl substituent is known to contribute significantly to the compound's antibacterial efficacy. Derivatization at this position, for instance by altering the substitution pattern on the phenyl ring, could modulate the drug's activity and penetration into bacterial cells. However, specific studies detailing such analogs of this compound and their corresponding impact on potency and spectrum are not extensively documented.
Table 1: Key Structural Features of this compound and Their General Role in Activity
| Structural Moiety | Position | General Contribution to Activity |
|---|---|---|
| 1,8-Naphthyridine Core | - | Essential scaffold for enzyme binding |
| Carboxylic Acid | C-3 | Crucial for binding to DNA gyrase/topoisomerase IV |
| Keto Group | C-4 | Essential for enzyme binding |
| 3-Aminopyrrolidinyl | C-7 | Influences antibacterial potency and spectrum |
| 2,4-Difluorophenyl | N-1 | Contributes to overall antibacterial efficacy |
| Fluoro Atom | C-6 | Enhances cell penetration and enzyme inhibition |
Development of Prodrugs and Their Chemical Properties
A significant challenge in the development of this compound for broader clinical use was its inherent low water solubility, which complicates the creation of an intravenous formulation for parenteral administration nih.gov. To address this limitation, a prodrug approach was successfully employed.
The primary example is the 3-formyl derivative of this compound, known as A-71497 nih.gov. A prodrug is a chemically modified, inactive or less active form of a drug that, after administration, is converted into the active parent drug through metabolic processes. The strategy behind A-71497 was to temporarily modify the essential C-3 carboxylic acid group of this compound to enhance its physicochemical properties, specifically its water solubility nih.gov.
The synthesis of A-71497 involves the introduction of a formyl group at the C-3 position of the naphthyridine core. This chemical modification results in a compound with significantly increased water solubility, making it suitable for the development of an intravenous formulation nih.gov. Upon administration, the 3-formyl group is designed to be readily hydrolyzed in vivo, regenerating the parent this compound with its free carboxylic acid, thereby restoring its full antibacterial activity nih.gov.
Biological studies have confirmed the efficacy of this prodrug strategy. When A-71497 was administered orally, subcutaneously, or intravenously to animal models, it produced high plasma levels of the active drug, this compound. This demonstrates efficient conversion of the prodrug to the parent compound in the body nih.gov.
Table 2: Chemical and Biological Properties of this compound Prodrug A-71497
| Compound | Chemical Modification | Key Chemical Property | Biological Outcome |
|---|---|---|---|
| A-71497 | 3-formyl derivative of this compound | Increased water solubility | Enables potential for intravenous formulation nih.gov |
| In vivo hydrolysis | Produces high plasma levels of active this compound nih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Studies Non Human Focus
In Vitro Pharmacokinetic Parameters
Preclinical in vitro pharmacokinetic studies focus on understanding how tosufloxacin (B10865) behaves in biological systems before reaching human trials, particularly concerning its interaction with proteins and its cellular disposition within bacterial organisms.
Protein Binding Characteristics
Protein binding is a crucial pharmacokinetic parameter that influences the unbound concentration of a drug available for therapeutic action. In vitro studies have shown that this compound exhibits moderate protein binding. Across a range of concentrations, the average protein binding of this compound is approximately 60% nih.gov. The presence of human serum at a 70% concentration has been observed to decrease the bactericidal activity of this compound by approximately four-fold nih.gov. These in vitro plasma protein binding studies are considered essential in the preclinical evaluation of new drugs, providing detailed information on the percentage of the drug bound pharmoutsourcing.com.
Table 1: In Vitro Protein Binding Characteristics of this compound
| Parameter | Value | Source |
| Average Protein Binding | ~60% | nih.gov |
| Effect of 70% Human Serum on Bactericidal Activity | ~4-fold decrease | nih.gov |
Cellular Uptake and Distribution in Bacterial Cells
The mechanism by which this compound permeates bacterial cell membranes has been investigated, revealing distinct pathways compared to some other fluoroquinolones. Studies involving outer membrane mutants of Escherichia coli, Proteus mirabilis, and Salmonella typhimurium have provided insights into its cellular uptake. The apparent uptake of this compound by intact bacterial cells increased in porin-deficient mutants, including OmpF- and OmpC-deficient E. coli and 40-kDa porin-deficient P. mirabilis, when compared to their respective parent strains nih.govnih.gov.
These findings suggest that this compound's permeation route across the outer membrane differs from that of other fluoroquinolones nih.govnih.gov. It is hypothesized that this compound may primarily permeate through a nonporin pathway, likely involving phospholipid bilayers nih.govnih.gov. This characteristic appears to be independent of the molecule's hydrophobicity, as this compound's hydrophobicity is nearly equal to that of ofloxacin (B1677185) or lower than that of sparfloxacin (B39565) and nalidixic acid nih.govnih.gov.
Pharmacodynamic Modeling in Preclinical Systems
Pharmacodynamic modeling in preclinical systems provides a comprehensive understanding of the relationship between drug concentration and its antimicrobial effect over time, offering critical data for predicting efficacy.
Time-Kill Curve Analysis
Time-kill curve analysis is a direct method used to assess the bactericidal activity of antimicrobial agents over time. This compound has demonstrated rapid bactericidal activity in such studies. Against Streptococcus pneumoniae strains, including penicillin-susceptible and penicillin-resistant isolates, this compound exhibited the most rapid bactericidal activity among tested quinolones, even at concentrations of 4 times the minimum inhibitory concentration (MIC) oup.comcapes.gov.br. Similar results were observed for other strains of S. pneumoniae oup.com.
For Nontypeable Haemophilus influenzae (NTHi) in a biofilm context, this compound exhibited significant bactericidal effects, killing 70% of cells at 0.96 µg/mL and 84% at 0.74 µg/mL brieflands.com. Additionally, higher concentrations of this compound, specifically at 2 times and 4 times the Cmax, showed bactericidal effects against both susceptible and low-susceptible strains of Haemophilus influenzae microbiologyresearch.orgnih.gov. In studies with Escherichia coli biofilms, time-kill curves of this compound showed a typical biphasic shape, indicating a persister plateau asm.org. Furthermore, E. coli mutants with defective persistence, such as surA and lpcA mutants, displayed increased susceptibility and defective persistence to this compound (10 µM) compared to the wild-type strain frontiersin.org.
Post-Antibiotic Effect (PAE) Determinations
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that occurs after a short exposure to an antimicrobial agent, even when the drug concentration falls below the MIC or is removed from the environment dovepress.combiorxiv.org. This compound has been shown to induce a notable PAE oup.comcapes.gov.br.
Specifically, against Streptococcus pneumoniae, after a 2-hour exposure at the optimum bactericidal:MIC ratio (OBMR), this compound exhibited a PAE of 1.20 hours oup.com. This duration was approximately 2.3 to 2.6 times longer than the PAE observed for other quinolones, such as sparfloxacin, ciprofloxacin (B1669076), and levofloxacin (B1675101), whose PAE values against the same strain ranged from 0.46 to 0.52 hours oup.comcapes.gov.br. The presence of a 2,4-difluorophenyl group at the N-1 position in the quinolone nucleus of compounds like this compound is associated with greater bactericidal activity and a longer PAE oup.comcapes.gov.br. PAE values can also exhibit a concentration-dependent manner dovepress.com.
**Table 2: Comparative Post-Antibiotic Effects (PAE) of Quinolones Against *Streptococcus pneumoniae***
| Quinolone | PAE (hours) after 2h exposure at OBMR | Source |
| This compound | 1.20 | oup.com |
| Sparfloxacin | 0.46 - 0.52 | oup.comcapes.gov.br |
| Ciprofloxacin | 0.46 - 0.52 | oup.comcapes.gov.br |
| Levofloxacin | 0.46 - 0.52 | oup.comcapes.gov.br |
In Vitro PK/PD Correlation Studies
In vitro pharmacokinetic-pharmacodynamic (PK/PD) correlation studies aim to establish relationships between drug exposure and antimicrobial effect, often simulating human serum concentration profiles. These models are crucial for predicting bacterial response under dynamic drug concentrations and across strains with varying drug susceptibilities mdpi.com.
In in vitro pharmacodynamic models, this compound has demonstrated rapid and extensive bactericidal activity against multidrug-resistant Streptococcus pneumoniae isolates, preventing regrowth over a 48-hour study period nih.govresearchgate.net. Key PK/PD parameters, such as the area under the concentration-time curve to MIC ratio (AUC/MIC) and the peak concentration to MIC ratio (Cmax/MIC), are critical for evaluating the efficacy of fluoroquinolones brieflands.commdpi.comnih.gov.
For a quinolone-susceptible S. pneumoniae strain, this compound exhibited robust bactericidal activity with specific PK/PD ratios. When simulating a clinical oral dosing of this compound tosilate at 150 mg three times daily (t.i.d.) and 300 mg twice daily (b.i.d.), the AUC0-24h/MIC ratios were 138 and 193, respectively brieflands.com. The corresponding Cmax/MIC ranges were 7.93–10.2 and 15.9–17.6 brieflands.com. These ratios for this compound were notably higher than those observed for levofloxacin brieflands.com. Monte Carlo simulations calculating the attaining probability of target unbound fractions of AUC/MIC (fAUC/MIC) in pediatric subjects indicated that a twice-daily oral dose of 4 mg/kg this compound is expected to show superior clinical efficacy against key respiratory pathogens like Streptococcus pneumoniae, Moraxella (Branhamella) catarrhalis, and Haemophilus influenzae researchgate.net.
Table 3: In Vitro Pharmacokinetic/Pharmacodynamic Ratios of this compound Against Streptococcus pneumoniae (Simulated Clinical Dosing)
| Simulated Dosing Regimen | AUC0-24h/MIC Ratio | Cmax/MIC Range | Source |
| 150 mg t.i.d. | 138 | 7.93 - 10.2 | brieflands.com |
| 300 mg b.i.d. | 193 | 15.9 - 17.6 | brieflands.com |
Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Preclinical studies in various animal models have elucidated the pharmacodynamic efficacy of this compound against a range of bacterial pathogens. In models of infection, this compound demonstrated notable antibacterial activity. For instance, in a rat lung infection model involving Streptococcus pneumoniae or Haemophilus influenzae, oral administration of this compound resulted in a mean residual bacterial count of approximately 4 log10 colony-forming units (cfu) per lung after 96 hours of treatment wikipedia.orgwikidata.org.
Further investigations into its efficacy include a mouse thigh infection model, where this compound exhibited a 50% effective dose (ED50) of 1.62 mg/kg against Staphylococcus aureus uni.lu. The compound has also demonstrated broader antibacterial activity against Escherichia coli and Pseudomonas aeruginosa in vivo uni.lu. Notably, this compound has shown bactericidal efficacy against biofilm-forming nontypeable Haemophilus influenzae (NTHi) cells in biofilm. At clinically attainable concentrations, such as 0.96 µg/mL and 0.74 µg/mL, this compound significantly reduced the number of live NTHi cells in biofilms fishersci.ca. This potent activity suggests its potential against challenging bacterial infections. This compound is recognized for its broad-spectrum action against gram-positive, gram-negative, and anaerobic bacteria uni.luguidetopharmacology.orgguidetopharmacology.org.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems
The ADME characteristics of this compound have been investigated in various animal species, providing insights into its systemic disposition.
Absorption
Distribution
This compound demonstrates favorable tissue penetration and distribution in animal systems. Studies in rabbits following oral administration of 100 mg/kg revealed that this compound concentrations in several bone and joint tissues generally exceeded those in serum. For example, concentrations in the bone marrow of the sternum ranged from approximately 0.69 to 1.92 micrograms/g, and in the bone marrow of the femur, they ranged from 0.55 to 1.53 micrograms/g guidetopharmacology.org. Serum levels in rabbits at 1, 2, 4, and 6 hours post-administration were 0.41, 0.65, 0.62, and 0.42 micrograms/ml, respectively guidetopharmacology.org.
In a rabbit model designed to assess ocular tissue penetration, topical application of this compound resulted in measurable concentrations within ocular compartments. Levels in the conjunctiva were 0.7 ± 0.1 µg/g, and in the cornea, they reached 1.5 ± 0.3 µg/g fishersci.ca. This broad distribution suggests its potential utility in treating various localized and systemic infections.
Table 1: this compound Concentrations in Rabbit Tissues After Single Oral Administration (100 mg/kg) guidetopharmacology.org
| Time (hours post-administration) | Serum (µg/mL) | Bone Marrow of Sternum (µg/g) | Bone Marrow of Femur (µg/g) | Synovial Fluid (µg/mL) |
| 1 | 0.41 | 0.69 | 0.55 | N/A |
| 2 | 0.65 | 1.92 | 1.53 | N/A |
| 4 | 0.62 | N/A | N/A | 0.62 |
| 6 | 0.42 | N/A | N/A | 0.42 |
N/A: Data not specified for this time point in the source.
Table 2: this compound Concentrations in Rabbit Ocular Tissues After Topical Administration fishersci.ca
| Tissue (Rabbit) | Concentration (µg/g) (Mean ± Standard Error, n=4) |
| Conjunctiva | 0.7 ± 0.1 |
| Cornea | 1.5 ± 0.3 |
Metabolism
Comparative in vitro metabolism studies using hepatocyte cultures from various animal species (rat, dog, monkey) have indicated species-dependent differences in metabolic rates and pathways for quinolones, including this compound wikipedia.org. In these studies, another quinolone, BMY 43748, was found to be more actively metabolized than this compound in cultured hepatocytes from the three animal species examined wikipedia.org. This suggests that this compound may undergo relatively limited metabolism in these preclinical species. Notably, human hepatocytes demonstrated minimal effectiveness in metabolizing this compound, implying significant metabolic differences and potentially limited metabolism in humans as well wikipedia.org.
Excretion
Tissue Penetration and Concentration Profiles in Animal Tissues
As detailed in Section 6.3.1 (Distribution), this compound exhibits good tissue penetration in animal models. Concentrations in bone and joint tissues of rabbits following oral administration were observed to be higher than concurrent serum levels guidetopharmacology.org. Similarly, topical administration in rabbits resulted in quantifiable concentrations within various ocular tissues, including the conjunctiva and cornea fishersci.ca. The specific concentration profiles in these animal tissues are summarized in Table 1 and Table 2.
Impact of Drug Formulation on Preclinical Pharmacokinetics
Drug formulation plays a critical role in influencing the preclinical pharmacokinetic profile of this compound. The use of the tosylate hydrate (B1144303) salt form, for instance, contributes to enhanced water solubility and stability, which are advantageous properties for optimizing absorption and bioavailability uni.lu. In the context of developing oral formulations, this compound tosylate capsules have been engineered to achieve rapid dissolution and absorption, leading to improved bioavailability in preclinical assessments wikipedia.org. These formulation strategies aim to maximize the systemic exposure and therapeutic effectiveness of this compound in animal models.
Preclinical Efficacy Studies of Tosufloxacin Animal Models
Evaluation of Efficacy in Murine Models of Bacterial Infection
Murine models are frequently employed to assess the antimicrobial activity of drugs against a range of bacterial infections, providing insights into their therapeutic potential in vivo.
Intra-Abdominal Infection Models
While fluoroquinolones, as a class, including tosufloxacin (B10865), have been noted for their effectiveness against Gram-negative Pseudomonas infections and their application in treating pneumonia and intra-abdominal infections, specific detailed efficacy data for this compound in murine models of intra-abdominal infection is less extensively documented in readily available research mdpi.com. Some literature broadly discusses the use of fluoroquinolones in intra-abdominal infections without providing explicit murine model data for this compound's efficacy nih.govnih.gov.
Respiratory Tract Infection Models
In experimental respiratory tract infections in mice, the efficacy of this compound has been compared with other quinolones. For instance, in a model involving Staphylococcus aureus Smith, Streptococcus pneumoniae TMS 3, and Klebsiella pneumoniae 3K25, the efficacy of OPC-17116, another quinolone, was generally superior to that of this compound asm.org. However, this compound demonstrated effectiveness against Streptococcus pneumoniae in a rat respiratory tract infection model, showing a reduction in bacterial load, with a mean of 4 log10 cfu/lungs remaining after 96 hours in some animals oup.com.
This compound has also shown potent bactericidal activity against biofilm-forming non-typable Haemophilus influenzae (NTHi) isolates, including those from intractable acute otitis media, in in vitro co-culture models mimicking in vivo conditions brieflands.commdpi.com. This suggests a potential role in respiratory tract infections where biofilm formation is implicated, such as acute otitis media, which has been demonstrated to involve biofilms in human and experimental animal studies brieflands.com.
Skin and Soft Tissue Infection Models
In murine models of skin and soft tissue infections, this compound's efficacy has been evaluated against Gram-positive pathogens. In a wound infection model, this compound was found to be significantly less effective against Staphylococcus aureus infections compared to gemifloxacin, grepafloxacin, and levofloxacin (B1675101) nih.gov. Other studies investigating drug combinations for Staphylococcus aureus biofilm infections in a chronic persistent skin infection mouse model indicated that while this compound had robust activity against S. aureus persister cells, a drug combination including this compound (vancomycin/meropenem + daptomycin (B549167) + this compound) only achieved partial eradication of biofilms nih.govbiorxiv.orgresearchgate.net. In contrast, a similar combination with clinafloxacin (B351) demonstrated complete eradication nih.govbiorxiv.org.
Efficacy Against Persistent Infections in Animal Models
Bacterial persister cells represent a subpopulation that exhibits tolerance to antibiotics, often contributing to chronic and recurrent infections. The efficacy of this compound against these recalcitrant forms has been a subject of research.
Studies on Staphylococcus aureus Persisters in Murine Systems
In in vitro studies, this compound has shown strong activity against Staphylococcus aureus persisters, demonstrating the highest anti-persister activity among several drug candidates and capable of completely eradicating S. aureus persisters within two days nih.govasm.org. However, direct evidence of this compound alone completely eradicating S. aureus persisters in in vivo murine models is limited in the current literature. As noted, studies in murine models of persistent skin infection with S. aureus biofilms found that while this compound possessed robust activity against persister cells, its inclusion in a triple drug combination (vancomycin/meropenem + daptomycin + this compound) led to only partial eradication of the biofilm infection, indicating that persistent populations tolerant to this compound may still exist in vivo nih.govbiorxiv.orgresearchgate.netfrontiersin.org. Further studies in animal models have been called for to fully evaluate its activity and potential for complete eradication nih.gov.
Efficacy Against Escherichia coli Persisters in Animal Models
This compound has also demonstrated high in vitro activity against Escherichia coli persisters, with research indicating its capacity to completely eradicate these cells within three days nih.govasm.orgnih.govbiorxiv.org. This extraordinary activity against uropathogenic E. coli (UPEC) persisters has been suggested as a possible explanation for its high clinical efficacy, particularly in chronic urinary tract infections nih.gov.
Despite promising in vitro findings, studies evaluating this compound's efficacy against E. coli persisters in in vivo animal models suggest limitations in its ability to achieve complete eradication of biofilm-associated persisters. For instance, while certain genetic mutations (e.g., surA and lpcA) in E. coli mutants resulted in lower survival and persistence in mouse models of stationary phase and biofilm infections, directly linking the efficacy of this compound alone to complete eradication of biofilm persisters in vivo has not been explicitly demonstrated frontiersin.org. One study mentioned an unpublished observation that this compound could not kill biofilm persisters in vivo, despite its high in vitro activity against both E. coli and S. aureus persisters frontiersin.org. Therefore, additional animal model studies are warranted to ascertain optimal regimens for effectively eliminating E. coli persisters in vivo nih.gov.
Data Tables
Due to the nature of the information found, which often describes comparisons or outcomes without precise numerical data tables for direct head-to-head comparisons of this compound alone in all requested murine models, a comprehensive quantitative data table for each specific sub-section across various pathogens and models is not feasible from the provided search results. However, key findings can be summarized qualitatively.
For example, a summary of comparative efficacy in a respiratory tract infection model can be presented:
Table 1: Comparative Efficacy of Quinolones in Murine Respiratory Tract Infection
| Antibiotic | Pathogen(s) Tested | Murine Model Outcome (vs. This compound) | Source |
| OPC-17116 | S. aureus Smith, S. pneumoniae TMS 3, K. pneumoniae 3K25 | Generally greater efficacy than this compound. asm.org | |
| This compound | S. pneumoniae | Effective in some animals, with mean 4 log10 cfu/lungs remaining at 96h. oup.com | |
| This compound | Non-typable H. influenzae (biofilm) | Potent bactericidal activity in vitro (reduced live cells significantly). brieflands.com |
Table 2: Comparative Efficacy of Quinolones in Murine Skin and Soft Tissue Infection (Wound Model)
| Antibiotic | Pathogen(s) Tested | Murine Model Outcome (vs. This compound) | Source |
| Gemifloxacin, Grepafloxacin, Levofloxacin | Staphylococcal infection | Significantly more effective than this compound. nih.gov | |
| This compound (in combination) | S. aureus biofilm | Partial eradication of biofilm in a chronic persistent skin infection mouse model. nih.govbiorxiv.orgresearchgate.net |
Studies on this compound's Impact on Host Systems in Animal Models
Preclinical research has explored how this compound influences diverse physiological aspects of host organisms, including the gut microbiome, neurobehavioral responses, mitochondrial function, and potential interactions with host DNA topoisomerases.
Effects on Gut Microbiota Composition and Function
Early-life administration of this compound tosilate hydrate (B1144303) (TFLX) in mice has been shown to induce significant alterations in gut microbiota composition and structure in adulthood ucl.ac.uknih.govoup.com. A notable finding was the significant reduction of Prevotella in the gut microbiota of TFLX-treated mice, suggesting potential metabolic changes induced by these alterations ucl.ac.uk.
Table 1: Effects of Early-Life this compound Administration on Gut Microbiota in Mice
| Endpoint | Observation in TFLX-treated Mice | Reference Index |
| Gut Microbiota Composition and Structure | Significant differences in bacterial composition observed in adulthood. | ucl.ac.uknih.govoup.comlibretexts.org |
| Specific Bacterial Genera | Significant reduction in Prevotella. | ucl.ac.uk |
| Associated Metabolic Changes | Suggested due to changes in gut microbiota. | ucl.ac.uk |
Investigations into Neurobehavioral Endpoints Following Exposure
Studies in mice have indicated that administration of this compound during the developmental period can affect neurobehavioral endpoints later in life. Specifically, behavioral analyses in 11–12-week-old mice, which received TFLX during their developmental period (4–6 weeks of age), suggested alterations in anxiety-like behaviors and memory recall dysregulation ucl.ac.uknih.govoup.comlibretexts.org. These findings suggest a potential association between developmental this compound exposure and long-term neurobehavioral effects ucl.ac.uknih.govoup.com.
Table 2: Neurobehavioral Effects in Mice Following Developmental this compound Exposure
| Endpoint | Observation in TFLX-treated Mice (Adult) | Reference Index |
| Anxiety-like Behaviors | Alterations suggested | ucl.ac.uknih.govoup.comlibretexts.org |
| Memory Recall | Dysregulation suggested | ucl.ac.uknih.govoup.comlibretexts.org |
Analysis of Mitochondrial Function in Eukaryotic Cells
While specific direct studies focusing solely on this compound's impact on mitochondrial function in eukaryotic cells are limited in the available literature, the broader class of fluoroquinolones has been investigated for such effects. Mitochondria are crucial organelles in eukaryotic cells, responsible for generating the majority of cellular adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS), a process involving the electron transport chain and ATP synthase libretexts.orgfrontiersin.orgmdpi.comcalorify.combiorxiv.orgoulu.finih.gov. Some fluoroquinolone compounds have been shown to inhibit the synthesis of mitochondrial DNA wikipedia.org. Other members of the fluoroquinolone class, such as ciprofloxacin (B1669076), have been observed to markedly increase mitochondrial leak respiration and dose- and time-dependently inhibit oxidative phosphorylation and the mitochondrial electron transfer capacity in permeabilized human embryonic kidney cells mdpi.com. These effects suggest potential alterations in the mitochondrial inner membrane and a loss of mitochondrial membrane potential mdpi.com. While these are class effects, they highlight a potential area for further specific investigation regarding this compound.
Advanced Analytical and Characterization Methodologies for Tosufloxacin Research
Solid-State Characterization
Solid-state characterization techniques are vital for understanding the physical forms of tosufloxacin (B10865), which can impact its stability, solubility, and bioavailability.
X-ray Diffractometry (XRD), specifically Powder X-ray Diffractometry (PXRD), is an indispensable method for characterizing the crystalline or amorphous nature of this compound and its formulations, particularly for inclusion complexes and polymorphic forms. ijpsonline.comscielo.brresearchgate.netijpsonline.comaiktclibrary.orgscielo.br
The powder diffraction pattern of pure this compound tosylate (TFLX) typically displays sharp characteristic peaks, confirming its crystalline state. Reported diffraction angles (2θ) for TFLX include prominent peaks at:
Emerging Research Areas and Future Perspectives for Tosufloxacin
Strategies for Overcoming Fluoroquinolone Resistance
The increasing prevalence of bacterial resistance to fluoroquinolones necessitates continuous research into strategies to maintain and enhance the efficacy of drugs like tosufloxacin (B10865).
Development of Novel this compound Derivatives with Enhanced Resistance Profiles
Efforts to combat resistance involve the synthesis of novel this compound derivatives. Structural modifications, particularly fluorination and substituent modulation, have led to compounds with enhanced potency and broader spectrum activity, and reduced resistance profiles ijraset.com. The introduction of a 2,4-difluorophenyl group at the N-1 position in the quinolone nucleus has been associated with increased bactericidal and anti-persister activity nih.govoup.com. For example, new 8-chlorofluoroquinolones, E-4767 and E-5065, demonstrated significantly higher potency against methicillin-resistant Staphylococcus spp. and ciprofloxacin-resistant Staphylococcus strains compared to this compound, indicating potential for enhanced resistance profiles nih.gov.
Identification of Potentiators and Adjuvants
Potentiators and adjuvants are compounds co-administered with antibiotics to enhance their antimicrobial activity, often by inhibiting bacterial resistance mechanisms or improving drug penetration nih.gov. Research has shown that zinc acetate (B1210297) can potentiate the action of this compound against Escherichia coli biofilm persisters by inhibiting the bacterial SOS response, a stress response system that contributes to antibiotic tolerance asm.orgnih.gov. This combination strategy suggests a potential approach for treating biofilm-related bacterial infections asm.orgnih.gov. Efflux pump inhibitors (EPIs) are another class of adjuvants being developed to enhance the activity of fluoroquinolones by preventing the active expulsion of the drug from bacterial cells nih.govoup.com. While specific this compound-EPI combinations were not detailed, the general strategy is relevant for overcoming efflux-mediated resistance, which is a common mechanism for fluoroquinolone resistance oup.com.
Combinatorial Antimicrobial Approaches
Combinatorial antimicrobial approaches involve using this compound in conjunction with other antibiotics or non-antibiotic agents to achieve synergistic effects and combat resistance. This strategy can reduce the likelihood of resistance development, especially for persistent and resistant bacterial infections patsnap.com. This compound has shown high activity against Staphylococcus aureus persisters, and further studies are needed to evaluate its combination with other antibiotics in animal models of persistent infections nih.govresearchgate.net. For example, studies have shown that while this compound has robust activity against S. aureus persister cells, combining it with other drugs like vancomycin, meropenem, and daptomycin (B549167) may lead to partial eradication in biofilm models researchgate.net. Fluoroquinolones, including this compound, have also demonstrated greater efficacy against biofilms than β-lactams, suggesting their prominent role in combination therapies for infections like acute otitis media mdpi.com. The development of bacteriophages as adjuvants to antimicrobial agents is also an emerging area, with the potential to reduce antibiotic-resistant bacteria populations and enhance the effect of various bactericidal antibiotics, including fluoroquinolones google.com.
Investigations into Non-Antimicrobial Biological Activities of this compound Derivatives
Beyond its well-established role as an antibacterial agent, research is exploring other biological activities of fluoroquinolones, including this compound derivatives.
Exploration of Anti-Cancer Properties in Cell Lines
Fluoroquinolone derivatives, including those structurally similar to this compound, are being investigated for their potential anti-cancer properties in various cancer cell lines nih.govplos.orgnih.govmdpi.commdpi.comnews-medical.net. These compounds have shown antiproliferative effects by inhibiting key enzymes like topoisomerase I and II, which are crucial for DNA replication and cell division in cancer cells nih.govnih.govmdpi.comnews-medical.net. Studies on other fluoroquinolone derivatives have demonstrated their ability to induce cell cycle arrest at different phases and trigger apoptosis (programmed cell death) in cancer cells nih.govnih.gov. For instance, a ciprofloxacin (B1669076) derivative exhibited selective anticancer activity against ovarian and lung cancer cell lines by inhibiting the cell cycle in the S phase and inducing apoptosis via the mitochondrial pathway nih.gov. While direct comprehensive data on this compound's anti-cancer activity in specific cell lines is limited, the broader research on fluoroquinolone derivatives suggests a promising avenue for exploration, with many exhibiting selective toxicity towards cancer cells over normal cells nih.govnih.govnews-medical.net.
Potential in Other Therapeutic Areas (if supported by molecular mechanisms, excluding clinical applications)
Fluoroquinolones, including this compound, have been noted to exhibit potential beyond antimicrobial therapy, including anti-inflammatory and immunomodulatory effects ijraset.com. While specific molecular mechanisms for this compound in these areas are not extensively detailed in the provided search results, the broader class of fluoroquinolones has been investigated for their ability to suppress specific molecular pathways in cell cultures. For example, some fluoroquinolones have been shown to suppress TGF-β and PMA-induced MMP-9 levels and activity in HepG2 and A549 cancer cell cultures and inhibit cell migration by targeting p38 and cyclic AMP signaling pathways plos.org. The understanding of these molecular interactions could potentially pave the way for exploring this compound's role in other therapeutic areas, such as inflammatory diseases or conditions involving cell migration, provided the underlying molecular mechanisms are elucidated.
Role of this compound in Combatting Specific Difficult-to-Treat Infections
This compound has demonstrated promising efficacy against a range of difficult-to-treat infections, particularly those involving resistant bacterial strains and biofilms. It is considered a crucial tool in the fight against antimicrobial resistance patsnap.com.
Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound exhibits strong activity against Staphylococcus aureus (S. aureus) persisters, including Methicillin-Resistant Staphylococcus aureus (MRSA) strains researchgate.netnih.govmdpi.com. In in vitro studies, this compound was found to have the highest anti-persister activity among several drug candidates, capable of completely eradicating S. aureus persisters within two days nih.govmdpi.com. This potent activity against persister cells is particularly significant as these phenotypic variants are tolerant to cidal antibiotics and contribute to chronic and recalcitrant infections researchgate.netnih.govresearchgate.net. The presence of a 2,4-difluorophenyl group at the N-1 position in the quinolone nucleus of this compound has been suggested to contribute to its high anti-persister activity nih.govmdpi.comresearchgate.net.
Biofilm-Associated Infections
Research indicates that this compound has significant bactericidal efficacy against biofilm-forming bacteria, such as nontypeable Haemophilus influenzae (NTHi), which are often associated with intractable acute otitis media brieflands.com. Fluoroquinolones, including this compound, have shown greater efficacy against biofilms compared to beta-lactam antibiotics brieflands.commdpi.com. This is important because biofilms create environments that are difficult for most antimicrobial agents to penetrate, contributing to treatment failure in infections like acute otitis media brieflands.commdpi.com.
Other Difficult-to-Treat Pathogens
This compound has also shown consistent activity against other common cystic fibrosis pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, warranting further in vitro and in vivo studies in models of cystic fibrosis pulmonary infections nih.govnih.gov. Its activity against Gram-positive species, including Streptococcus pneumoniae, is notable, with studies indicating superior bactericidal activity compared to levofloxacin (B1675101) in certain in vitro models nih.govchemotherapy.or.jpnih.gov. This compound has also been investigated for its potential in treating bacterial pneumonia and otitis media in children, demonstrating promising efficacy against macrolide-resistant Mycoplasma pneumoniae nih.govantibiotics.or.jp.
The following table summarizes this compound's activity against various difficult-to-treat pathogens:
| Pathogen/Infection Type | This compound Activity/Role | Key Findings | References |
| Staphylococcus aureus (MRSA Persisters) | High anti-persister activity, complete eradication in vitro | Eradicated S. aureus persisters within 2 days in vitro. May be effective against both Gram-positive and Gram-negative persisters. | researchgate.netnih.govmdpi.comresearchgate.net |
| Biofilm-forming NTHi (Acute Otitis Media) | Potent bactericidal effects against cells in biofilm | Effective against NTHi biofilms, suggesting an alternative treatment for intractable acute otitis media. | brieflands.commdpi.com |
| Streptococcus pneumoniae | Superior bactericidal activity in in vitro models | Showed better bactericidal activity and less emergence of resistant mutants compared to levofloxacin in some models. | nih.govchemotherapy.or.jp |
| Pseudomonas aeruginosa (Cystic Fibrosis) | Consistent activity, similar to comparative quinolones | Maintained activity against standard and resistant P. aeruginosa isolates from cystic fibrosis sputum. | nih.govnih.gov |
| Escherichia coli Persisters | High activity against persister cells | Exhibited high activity against E. coli persisters in vitro. | mdpi.comfrontiersin.org |
| Macrolide-resistant Mycoplasma pneumoniae | Promising efficacy | Effective against macrolide-resistant M. pneumoniae in pediatric studies. | nih.govantibiotics.or.jp |
Advanced In Vitro and In Vivo Modeling for Mechanistic Insights
Advanced in vitro and in vivo models are crucial for unraveling the mechanistic insights of this compound's action, especially concerning its efficacy against resistant pathogens and persister cells.
In Vitro Models
In vitro pharmacokinetic-pharmacodynamic (PK-PD) models are used to simulate serum concentrations and compare the antibacterial effects and emergence of resistance of this compound against pathogens like Streptococcus pneumoniae nih.gov. These models allow for the evaluation of parameters such as the area under the curve to minimum inhibitory concentration (AUC/MIC) ratio and peak concentration to MIC (Cmax/MIC) ratio, which correlate with bactericidal activity nih.gov. Additionally, bacterial-epithelial cell co-culture models, though relatively simple and static, have been employed to study the activity of this compound against biofilm-forming bacteria like NTHi, providing insights into its ability to disrupt biofilms in vitro brieflands.com. Studies on outer membrane mutants of bacteria like Escherichia coli, Proteus mirabilis, and Salmonella typhimurium have indicated that this compound's permeation route across the outer membrane might differ from other fluoroquinolones, potentially involving a non-porin pathway nih.gov.
In Vivo Models
In vivo animal models are vital for assessing the effectiveness of this compound in more complex biological systems and for investigating the mechanisms of persistence that may not be fully captured in vitro nih.govmdpi.comfrontiersin.org. For instance, mouse persister inocula models have been used to study the defective persistence of certain E. coli mutant strains when treated with this compound, suggesting that mutations in specific genes can impact persistence in vivo frontiersin.org. Such models can also help confirm if genes identified in in vitro screens are indeed involved in bacterial persistence under this compound exposure in vivo frontiersin.org. Further studies are needed to evaluate this compound in animal models of persistent infections to explain its unique anti-persister activity nih.govmdpi.com. Animal models also contribute to understanding drug pharmacokinetics and pharmacodynamics in a living organism, which is essential for determining optimal dosing strategies in different infection types chemotherapy.or.jpresearchgate.net. For example, studies in pediatric subjects using a one-compartment model with first-order absorption have estimated population pharmacokinetic parameters, highlighting the influence of body weight on this compound's oral clearance and volume of distribution chemotherapy.or.jpresearchgate.net.
Pharmacogenomics and Personalized Antimicrobial Research (Focus on bacterial gene expression in response to drug)
Pharmacogenomics in the context of antimicrobial research, particularly concerning this compound, focuses on understanding how bacterial gene expression responds to the drug. This area aims to identify genetic factors in bacteria that influence susceptibility, resistance, and persistence to this compound.
Research has shown that this compound has high activity against Escherichia coli persister cells frontiersin.orgresearchgate.net. Studies using the E. coli KEIO mutant library have identified genes involved in persistence under this compound exposure frontiersin.org. For example, mutations in genes related to periplasmic function, such as surA and lpcA, have been linked to defective persistence not only in vitro but also in vivo in mouse models frontiersin.org. Additionally, glutamate (B1630785) transporter genes like gltI, gltP, and gltS have been found to play significant roles in E. coli tolerance and pathogenicity, with mutations in gltI showing increased susceptibility to this compound researchgate.netresearchgate.net. This suggests that glutamate metabolism and transport are pivotal in E. coli persistence frontiersin.orgresearchgate.net.
Understanding these gene expression changes can provide new insights into the mechanisms of persister formation and maintenance when exposed to this compound, potentially revealing novel therapeutic targets for more effective treatment of persistent bacterial infections frontiersin.org. Analysis of transcriptional responses can also inform the mode of action of antibiotics and the adaptive ability of bacteria to evade drug effects frontiersin.org.
The table below highlights specific bacterial genes identified in relation to this compound persistence:
| Bacterial Gene | Function/Role in Persistence | Relevance to this compound | References |
| surA | Periplasmic chaperone, involved in outer membrane protein assembly | Mutation caused defective persistence to this compound in vitro and in vivo. | frontiersin.org |
| lpcA | Involved in lipopolysaccharide biosynthesis | Mutation caused defective persistence to this compound in vitro and in vivo. | frontiersin.org |
| gltI | Glutamate/aspartate transport protein | Mutation showed increased susceptibility to this compound. | frontiersin.orgresearchgate.netresearchgate.net |
| gltP | Glutamate transporter | Involved in E. coli tolerance and pathogenicity. | researchgate.netresearchgate.net |
| gltS | Glutamate transporter | Involved in E. coli tolerance and pathogenicity; transcripts higher in stationary phase. | researchgate.netresearchgate.net |
Environmental Impact and Degradation Studies of this compound (As a chemical compound)
The environmental impact and degradation of pharmaceutical compounds, including this compound, are subjects of growing concern due to their widespread use and potential persistence in natural ecosystems. Fluoroquinolones, as a class, have been closely monitored for their environmental fate mdpi.comnih.gov.
Like other fluoroquinolones, this compound can undergo photodegradation when exposed to sunlight mdpi.comnih.govnih.gov. Studies on fluoroquinolones in general have shown that photodegradation rates can be investigated in surface water under solar light, and the resulting photoproducts may retain residual antibacterial activity nih.gov. This compound itself has shown moderate phototoxicity in some studies, with erythema observed that alleviates over time nih.gov. The phototoxic potentials of fluoroquinolones are influenced by substituents at positions 1 and 8 of their chemical structure, with some derivatives exhibiting greater phototoxic properties due to halogen atoms at position 8 nih.gov. For this compound, a 1,8-naphthyridine (B1210474) structure was associated with moderate phototoxicity nih.gov.
Q & A
Q. What experimental methodologies are recommended for evaluating the antibacterial activity of tosufloxacin in vitro?
To assess in vitro antibacterial activity, use standardized protocols such as minimum inhibitory concentration (MIC) determination via broth microdilution or agar dilution methods . Ensure adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency. Include controls (e.g., reference strains like Staphylococcus aureus ATCC 29213) and replicate experiments at least three times to validate reproducibility. For time-kill curve analyses, sample bacterial viability at intervals (0, 2, 4, 6, 24 hours) to evaluate bactericidal kinetics .
Q. How should researchers design studies to compare this compound’s efficacy against other fluoroquinolones?
Use randomized, double-blind experimental designs with matched bacterial strains and standardized inoculum sizes (~5 × 10⁵ CFU/mL). Employ pharmacodynamic models (e.g., AUC/MIC ratio analysis) to compare efficacy. Include statistical methods like ANOVA or non-parametric tests (Mann-Whitney U) to analyze differences in MIC values or survival rates between drugs . Ensure transparency by reporting confidence intervals and effect sizes .
Q. What are the critical parameters for assessing this compound’s pharmacokinetics in animal models?
Measure plasma concentration-time profiles after single or multiple doses, calculating AUC, Cmax, and half-life (t1/2). Use HPLC or LC-MS/MS for quantification, validated per ICH guidelines. Include tissue distribution studies (e.g., lung, kidney) to evaluate penetration. Account for interspecies differences by normalizing doses to body surface area .
Advanced Research Questions
Q. How can contradictory data on this compound’s resistance mechanisms be resolved?
Contradictions often arise from variations in bacterial genetic backgrounds or experimental conditions. To address this:
- Perform whole-genome sequencing of resistant mutants to identify mutations in gyrA, gyrB, or efflux pump regulators .
- Use isogenic strain comparisons (wild-type vs. mutant) under controlled conditions (e.g., pH, cation concentration).
- Apply meta-analysis techniques to aggregate data from multiple studies, assessing heterogeneity via I² statistics .
Q. What strategies optimize this compound’s efficacy in biofilm-associated infections?
Biofilm models should simulate in vivo conditions (e.g., flow-cell systems or artificial sputum media for Pseudomonas aeruginosa). Combine this compound with adjuvants (e.g., EDTA to disrupt metal ion-dependent biofilm integrity) or efflux pump inhibitors. Quantify biofilm biomass via crystal violet staining and viability via confocal microscopy with LIVE/DEAD stains. Compare log reductions in CFU/mL between monotherapy and combination regimens .
Q. How can researchers improve the predictive accuracy of this compound’s pharmacodynamic models?
Integrate mechanistic modeling (e.g., PK/PD hybrid models) that incorporates bacterial growth rates, mutation frequencies, and immune system interactions. Validate models using in vivo data from infected animal cohorts. Use Bayesian statistics to update model parameters with new datasets, improving generalizability .
Methodological Guidelines
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Apply non-linear regression (e.g., sigmoidal Emax models) to fit dose-response curves. For skewed data, use bootstrapping to estimate 95% CIs. Report Hill slopes to assess cooperativity in drug-target interactions .
Q. How should researchers address ethical considerations in clinical trials involving this compound?
Obtain IRB approval and document informed consent explicitly stating risks (e.g., tendonitis, CNS effects). Adhere to CONSORT guidelines for trial reporting, including adverse event tables stratified by severity and causality .
Data Presentation Standards
- Tables : Label with Roman numerals (e.g., Table I) and include footnotes explaining abbreviations or statistical methods .
- Figures : Use high-resolution formats (minimum 300 dpi) with error bars denoting SD or SEM. For microscopy, provide scale bars and staining protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
